molecular formula C16H14BrNO5S3 B2826926 4-bromo-N-(2-(furan-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)benzenesulfonamide CAS No. 877817-01-1

4-bromo-N-(2-(furan-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)benzenesulfonamide

Cat. No.: B2826926
CAS No.: 877817-01-1
M. Wt: 476.37
InChI Key: SUWXVLZRBURDNV-UHFFFAOYSA-N
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Description

4-bromo-N-(2-(furan-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14BrNO5S3 and its molecular weight is 476.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatization

The compound 4-bromo-N-(2-(furan-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)benzenesulfonamide has been utilized in the synthesis and derivatization of arylsulfonylthiophene- and furan-2-sulfonamides. These compounds are prepared from 3-arylsulfonyl heterocycles, and the process involves chlorosulfonation and free radical bromination, leading to amine derivatives of thiophenesulfonamides. The complexity of the reactions and the instability of some intermediates highlight the compound's role in advanced synthetic chemistry (Hartman & Halczenko, 1990).

Photodynamic Therapy Application

A derivative of the compound, integrated into zinc phthalocyanine, shows high singlet oxygen quantum yield, making it a significant candidate for photodynamic therapy, particularly in cancer treatment. The compound's fluorescence properties and photostability are especially noteworthy, indicating its potential in medical applications (Pişkin, Canpolat, & Öztürk, 2020).

Catalyst in Asymmetric Alkylation Reactions

Cinchonidinium salts, derived from the quaternization of cinchonidine with 4-(bromomethyl)benzenesulfonamide, show highly enantioselective catalytic activity. These salts are essential in producing phenylalanine derivatives, indicating the compound's relevance in asymmetric synthesis and potential pharmaceutical applications (Itsuno, Yamamoto, & Takata, 2014).

In Vitro Biological Screening

In the realm of biological screening, derivatives of the compound have shown promising results. For instance, 4-hydroxy naphthalen-1-yl and other derivatives containing the sulfonamide moiety have been synthesized and assessed for their antimicrobial activity. These studies indicate the potential pharmaceutical applications of these derivatives, underlining the compound's importance in drug discovery and development (El-Gaby et al., 2018).

Properties

IUPAC Name

4-bromo-N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO5S3/c17-12-5-7-13(8-6-12)26(21,22)18-11-15(14-3-1-9-23-14)25(19,20)16-4-2-10-24-16/h1-10,15,18H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWXVLZRBURDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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